1,4-Diazepan-5-one hydrochloride

Description

Historical Context of 1,4-Diazepines and Related Scaffolds in Medicinal Chemistry

The history of diazepines in medicinal chemistry is most famously associated with the discovery of benzodiazepines. In 1955, Leo Sternbach, a chemist at Hoffmann-La Roche, synthesized the first benzodiazepine (B76468), chlordiazepoxide, which was marketed as Librium in 1960. benzoinfo.comnih.gov This discovery marked a significant turning point in the treatment of anxiety and other central nervous system disorders. researchgate.net The success of Librium was followed by the development of diazepam (Valium) in 1963, which became a widely prescribed medication. nih.govresearchgate.net

The clinical and commercial success of benzodiazepines spurred extensive research into related seven-membered heterocyclic systems, including 1,4-diazepines. jocpr.com Scientists began to recognize the diazepine (B8756704) ring as a "privileged structure," a molecular framework that is able to bind to multiple biological targets with high affinity. jocpr.comnih.govrsc.org This realization has led to the synthesis and investigation of a vast number of diazepine derivatives for a wide range of therapeutic applications beyond their initial use as anxiolytics. researchgate.netdntb.gov.ua

Significance of Seven-Membered Heterocyclic Rings in Drug Design

Seven-membered heterocyclic rings, such as the one found in 1,4-diazepan-5-one (B1224613), hold a special place in drug design for several reasons. nih.gov Unlike the more common five- and six-membered rings, seven-membered systems possess greater conformational flexibility. This flexibility allows them to adopt a wider range of three-dimensional shapes, which can be advantageous for fitting into the binding sites of biological targets like enzymes and receptors. acs.org

The unique geometry of these larger rings can also be exploited to mimic the secondary structures of peptides, such as β-turns. nih.gov This peptidomimetic capability is valuable in the development of drugs that target protein-protein interactions. nih.gov Furthermore, the incorporation of heteroatoms like nitrogen into the seven-membered ring provides opportunities for modifying a molecule's physicochemical properties, such as its solubility, polarity, and ability to form hydrogen bonds, which are crucial for optimizing drug absorption, distribution, metabolism, and excretion (ADME). nih.gov

Overview of the 1,4-Diazepan-5-one Core Structure

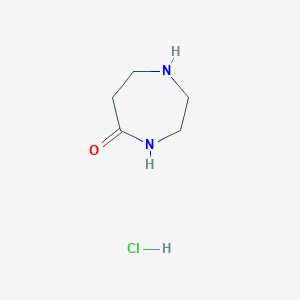

The core structure of 1,4-diazepan-5-one is a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl (ketone) group at position 5. nih.govnih.gov The "diazepan" part of the name indicates a fully saturated seven-membered ring with two nitrogen atoms. The "-5-one" suffix specifies the location of the ketone group. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, which is typically done to improve the compound's handling and solubility characteristics.

Table 1: Structural and Chemical Information for 1,4-Diazepan-5-one and its Hydrochloride Salt

| Property | 1,4-Diazepan-5-one | 1,4-Diazepan-5-one Hydrochloride |

| CAS Number | 34376-54-0 scbt.com | 208245-76-5 keyorganics.net |

| Molecular Formula | C5H10N2O nih.govscbt.com | C5H11ClN2O nih.govkeyorganics.net |

| Molecular Weight | 114.15 g/mol scbt.com | 150.61 g/mol keyorganics.net |

| Appearance | Not specified | White to yellow powder or crystals |

| SMILES | C1CNCCNC1=O uni.lu | O=C1NCCNCC1.[H]Cl |

Data sourced from PubChem and other chemical suppliers.

Therapeutic Relevance of Diazepine Moiety in Active Pharmaceutical Ingredients

The diazepine moiety is a key structural feature in a number of clinically important drugs. nih.gov The most well-known examples are the benzodiazepines, which are widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. researchgate.netchemisgroup.us These effects are primarily mediated through their interaction with GABA-A receptors in the central nervous system. chemisgroup.us

Beyond the classic benzodiazepines, the diazepine scaffold has been incorporated into drugs with a diverse range of therapeutic applications. For instance, clozapine, an atypical antipsychotic used in the treatment of schizophrenia, contains a dibenzodiazepine core. jocpr.com The versatility of the diazepine ring system continues to make it an attractive template for the design of new therapeutic agents targeting a wide array of biological pathways. tandfonline.comresearchgate.net Researchers are actively exploring diazepine derivatives for their potential as anticancer, anti-HIV, and antimicrobial agents, among other applications. nih.gov

Propriétés

IUPAC Name |

1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSZTROLFNNEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630498 | |

| Record name | 1,4-Diazepan-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208245-76-5 | |

| Record name | 5H-1,4-Diazepin-5-one, hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208245-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diazepan-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diazepan-5-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Diazepan 5 One Hydrochloride

De Novo Synthesis of the 1,4-Diazepan-5-one (B1224613) Ring System

The construction of the 1,4-diazepan-5-one core, an essential seven-membered heterocycle, can be achieved through various synthetic routes. These methods often involve the formation of the ring from acyclic or smaller cyclic precursors.

Cyclization Reactions for the Formation of the Seven-Membered Ring

A primary strategy for forming the 1,4-diazepan-5-one ring is through intramolecular cyclization. One notable method is the Schmidt rearrangement, which facilitates a ring expansion of a six-membered piperidin-4-one precursor to the seven-membered diazepan-5-one. In this reaction, treatment of a piperidin-4-one hydrochloride with sodium azide (B81097) in the presence of a strong acid like concentrated sulfuric acid induces the insertion of a nitrogen atom adjacent to the carbonyl group, yielding the 1,4-diazepan-5-one structure. nih.govscbt.com For instance, the synthesis of t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one has been successfully achieved from the corresponding substituted piperidin-4-one hydrochloride. nih.gov

Another approach involves the catalytic reduction of unsaturated precursors. For example, 7-substituted-1,4-diazepin-5-ones can be synthesized, and subsequent catalytic reduction of the double bond within the ring leads to the formation of the saturated 1,4-diazepan-5-one skeleton. nih.gov

One-Pot Synthetic Approaches to Substituted 1,4-Diazepan-5-ones

One-pot syntheses offer an efficient and streamlined approach to complex molecules by performing multiple reaction steps in a single reaction vessel. A convenient one-pot method has been developed for the synthesis of 2,7-diaryl- nih.govnih.gov-diazepan-5-ones starting from 2,6-diaryl-piperidin-4-ones. uni.lu This transformation is effectively a Schmidt rearrangement carried out under specific catalytic conditions that facilitate the entire sequence without the need to isolate intermediates.

Catalytic Methods in 1,4-Diazepan-5-one Synthesis

The use of catalysts is pivotal in modern organic synthesis for enhancing reaction rates, yields, and selectivity. Both heterogeneous and homogeneous catalysts, as well as non-conventional energy sources, have been employed in the synthesis of the 1,4-diazepan-5-one ring system.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. A prime example is the use of sodium bisulfate supported on alumina (B75360) (NaHSO₄·Al₂O₃) to catalyze the synthesis of 2,7-diaryl- nih.govnih.gov-diazepan-5-ones from the corresponding piperidin-4-ones. uni.lu This method is particularly noteworthy as it can be performed under solvent-free ("dry media") conditions, which aligns with the principles of green chemistry. The catalyst was reported to be recoverable and reusable for up to four cycles. uni.lu

Table 1: Heterogeneous Catalysis in 1,4-Diazepan-5-one Synthesis

| Starting Material | Catalyst | Conditions | Product | Reference |

| 2,6-Diaryl-piperidin-4-ones | NaHSO₄·Al₂O₃ | Solvent-free, Microwave | 2,7-Diaryl- nih.govnih.gov-diazepan-5-ones | uni.lu |

Microwave-assisted organic synthesis (MAOS) has gained prominence as a method to dramatically reduce reaction times and often improve yields. nih.gov The synthesis of 1,4-diazepan-5-one derivatives has benefited significantly from this technology. The one-pot synthesis of 2,7-diaryl- nih.govnih.gov-diazepan-5-ones using the NaHSO₄·Al₂O₃ catalyst was effectively conducted under microwave irradiation. uni.lu This approach combines the benefits of heterogeneous catalysis with the speed and efficiency of microwave heating, providing a rapid and environmentally friendly route to these heterocyclic compounds. uni.lu

Derivatization Strategies for 1,4-Diazepan-5-one Hydrochloride

Once the 1,4-diazepan-5-one ring is formed, it can be further modified to create a library of derivatives. Derivatization can occur at the nitrogen atoms or the carbon atom alpha to the carbonyl group. The hydrochloride salt is a common form for these compounds, and reactions can be performed starting from this salt or the corresponding free base. nih.gov

Strategies for derivatization include N-acylation and N-alkylation. For example, the free amine at the N-1 position can be acylated. The existence of compounds like 1-acetyl-1,4-diazepan-5-one (B1376664) demonstrates this type of modification. uni.lu N-alkylation at the N-1 position can also be achieved by reacting the parent diazepan-5-one with alkyl halides. researchgate.net For instance, N-alkyl-4-piperidones can be synthesized and then subjected to the Schmidt ring expansion to yield N¹-alkyl-1,4-diazepin-5-ones directly. researchgate.net

More advanced derivatization has been reported, such as the palladium-catalyzed asymmetric allylic alkylation. This reaction typically occurs at the carbon atom positioned between the two nitrogen atoms (C-3 position). To facilitate this, the lactam is first activated via N-acylation (e.g., with a p-anisoyl group), followed by C-acylation and then the palladium-catalyzed alkylation, which introduces a substituent at the C-3 position. This method allows for the synthesis of enantioenriched gem-disubstituted diazepanones. nih.gov

Table 2: Examples of Derivatization Reactions

| Parent Compound | Reagent(s) | Reaction Type | Product Type | Reference |

| 1,4-Diazepan-5-one | Acyl Chloride | N-Acylation | N-Acyl-1,4-diazepan-5-one | nih.gov |

| 1,4-Diazepan-5-one | Alkyl Bromide, Base | N-Alkylation | N-Alkyl-1,4-diazepan-5-one | researchgate.net |

| N-Acyl-1,4-diazepan-5-one | Allyl Cyanoformate, Electrophile, Pd-catalyst | C-Allylic Alkylation | C³-Substituted-N-acyl-1,4-diazepan-5-one | nih.gov |

| t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one | Hydrochloric Acid | Salt Formation | Corresponding Hydrochloride Salt | nih.gov |

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation reactions are fundamental transformations for modifying the 1,4-diazepan-5-one scaffold, allowing for the introduction of a wide array of substituents that can modulate the compound's properties.

N-acylation of the 1,4-diazepan-5-one core is also a crucial step in the synthesis of more complex derivatives. For instance, N-acylation of 1,4-diazepan-5-one with an acyl chloride, followed by a C-acylation, can produce substrates for further reactions like palladium-catalyzed asymmetric allylic alkylation. nih.gov This approach enables the creation of enantioenriched gem-disubstituted diazepanones. nih.gov The choice of the acylating agent is critical; for example, using an electron-rich p-anisoyl lactam protecting group has been shown to improve the enantioselectivity of subsequent reactions. nih.gov

Introduction of Side Chains and Functional Groups

The introduction of diverse side chains and functional groups onto the 1,4-diazepan-5-one ring system is key to developing new derivatives with specific biological activities. jocpr.com A variety of methods have been developed to achieve this, often involving multi-step synthetic sequences.

One approach begins with the N-acylation of the parent lactam, followed by C-acylation with a reagent like allyl cyanoformate. nih.gov The resulting intermediate can then be functionalized with a range of electrophiles, leading to substrates with diverse functional groups. nih.gov Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been successfully employed to synthesize enantioenriched gem-disubstituted diazepanones with high yields and enantioselectivity. nih.gov This reaction demonstrates excellent tolerance for various functional groups. nih.gov

Another strategy involves the use of N-propargylamines as versatile building blocks for the synthesis of 1,4-diazepane derivatives. rsc.org These methods are valued for their high atom economy and shorter synthetic routes. rsc.org

Synthesis of Substituted Phenyl and Alkyl Derivatives

The synthesis of 1,4-diazepan-5-one derivatives bearing substituted phenyl and alkyl groups has been extensively explored to generate compounds with tailored properties. These substitutions can significantly influence the pharmacological profile of the resulting molecules.

Specific Examples: 4-(2-Methylpropyl)-1,4-diazepan-5-one hydrochloride

The synthesis of 4-(2-Methylpropyl)-1,4-diazepan-5-one hydrochloride can be conceptualized through established N-alkylation methodologies. A general approach would involve the reaction of 1,4-diazepan-5-one with an appropriate 2-methylpropyl halide (e.g., 1-bromo-2-methylpropane) in the presence of a suitable base to facilitate the N-alkylation at the 4-position. The resulting free base would then be treated with hydrochloric acid to afford the hydrochloride salt.

Specific Examples: 4-Methyl-1,4-diazepan-5-one hydrochloride

The synthesis of 4-Methyl-1,4-diazepan-5-one hydrochloride is a well-documented process. One common route involves the N-methylation of the 1,4-diazepan-5-one core. This can be achieved using various methylating agents, such as methyl iodide, in the presence of a base. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt. This compound is a key intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications.

Specific Examples: 4-Propyl-1,4-diazepan-5-one hydrochloride

Similar to its alkyl analogues, the synthesis of 4-Propyl-1,4-diazepan-5-one hydrochloride is typically achieved through N-alkylation of the parent 1,4-diazepan-5-one. The reaction with a propyl halide, such as propyl bromide or propyl iodide, in the presence of a base, introduces the propyl group at the N4 position. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Specific Examples: 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride

The synthesis of deuterated derivatives like 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride is important for use as internal standards in analytical studies. The synthesis of 7-phenyl-1,4-diazepin-5-one has been studied for its psychotropic activities. nih.gov The introduction of deuterium (B1214612) atoms can be achieved by using deuterated starting materials or through specific deuteration reactions on a precursor molecule. The general synthetic approach would likely involve the condensation of appropriate precursors to form the diazepine (B8756704) ring, with one of the precursors containing the phenyl-d4 moiety. The final step would be the formation of the hydrochloride salt.

Data Tables

Table 1: Synthetic Methods for 1,4-Diazepan-5-one Derivatives

| Derivative | Synthetic Method | Key Reagents | Reference |

| N1-alkyl-1,4-diazepan-5-ones | Schmidt ring expansion | N-alkyl-4-piperidones, hydrazoic acid | researchgate.net |

| gem-Disubstituted diazepanones | Palladium-catalyzed decarboxylative asymmetric allylic alkylation | Acylated 1,4-diazepan-5-one, allyl cyanoformate, palladium catalyst | nih.gov |

| 1,4-Diazepane derivatives | Cyclization from N-propargylamines | N-propargylamines | rsc.org |

Table 2: Examples of Substituted 1,4-Diazepan-5-one Derivatives

| Compound Name | Substitution | Potential Synthetic Route |

| 4-(2-Methylpropyl)-1,4-diazepan-5-one hydrochloride | N-alkylation | Reaction of 1,4-diazepan-5-one with 1-bromo-2-methylpropane (B43306) followed by HCl treatment. |

| 4-Methyl-1,4-diazepan-5-one hydrochloride | N-alkylation | N-methylation of 1,4-diazepan-5-one followed by HCl treatment. |

| 4-Propyl-1,4-diazepan-5-one hydrochloride | N-alkylation | Reaction of 1,4-diazepan-5-one with a propyl halide followed by HCl treatment. |

| 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride | Phenyl substitution with deuteration | Condensation using a deuterated phenyl-containing precursor. |

Specific Examples: 1-Benzyl-1,4-diazepan-5-one (B1267611) hydrochloride

A notable derivative, 1-benzyl-1,4-diazepan-5-one, serves as a key intermediate in the synthesis of potential inhibitors for human nitric oxide synthase. nih.govnih.gov The synthesis of this compound can be achieved through a straightforward process.

The synthesis commences with 1-benzyl-piperidin-4-one, which is subjected to a reaction with sulfuric acid and dichloromethane (B109758) at a controlled temperature of 273 K. nih.gov Following this, the addition of ice and subsequent alkalization with ammonium (B1175870) hydroxide (B78521) to a pH of 11 is carried out. nih.gov The organic layer is then separated, and the aqueous fraction is extracted with dichloromethane. nih.gov The combined organic extracts are dried and concentrated, and the resulting residue is recrystallized from ethyl acetate (B1210297) to yield 1-benzyl-1,4-diazepan-5-one. nih.gov The final product can be converted to its hydrochloride salt through standard procedures.

The molecular structure of 1-benzyl-1,4-diazepan-5-one reveals a seven-membered ring in a chair-like conformation. nih.govnih.gov The two rings within the molecule are oriented nearly perpendicular to each other. nih.govnih.gov In the solid state, intermolecular N-H···O hydrogen bonds lead to the formation of dimers, which are further linked into infinite sheets by C-H···O interactions. nih.govnih.gov

Table 1: Crystal Data for 1-Benzyl-1,4-diazepan-5-one nih.gov

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 |

| Crystal System | Monoclinic |

| a (Å) | 12.602 (3) |

| b (Å) | 7.4920 (15) |

| c (Å) | 12.824 (3) |

| β (°) | 111.00 (3) |

| Volume (ų) | 1130.3 (4) |

| Z | 4 |

Formation of Fused Heterocyclic Systems Containing the 1,4-Diazepan-5-one Moiety

The 1,4-diazepan-5-one scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. mdpi.comnih.gov These larger structures often exhibit a wide range of pharmacological activities. jocpr.comnih.gov

One approach involves the reaction of ketimine intermediates with aldehydes in the presence of a catalyst to form fused 1,4-diazepine derivatives. nih.gov Another strategy utilizes a tandem transposition/intramolecular amidoalkylation of cyclic spiro-N-acyliminium species to construct 4,5-fused imidazolidin-2-ones. nih.gov This method is noted for its efficiency and regioselectivity, providing good to excellent yields. nih.gov

A general method for creating fused heterocyclic systems involves the reaction of substituted 8-amino-10-methylchromeno[3,4-b]thieno[2,3-e] mdpi.comnih.govdiazepin-6(12H)-one hydrochlorides with various cyclic secondary amines. jocpr.com This reaction is typically carried out under reflux conditions in the presence of potassium carbonate and toluene. jocpr.com

Furthermore, a regioselective strategy has been developed for synthesizing tetrahydro-4H-pyrazolo[1,5-a] mdpi.comnih.govdiazepin-4-ones. mdpi.com This method begins with the N-alkylation of NH-pyrazoles with 2-(chloromethyl)oxirane. mdpi.com The resulting intermediates undergo oxirane ring-opening and direct cyclization upon treatment with amines to yield the desired fused pyrazolo[1,5-a] mdpi.comnih.govdiazepin-4-ones. mdpi.com The reaction's success is highly dependent on the choice of base and solvent. mdpi.com

Table 2: Examples of Fused Heterocyclic Systems

| Starting Material | Reagents | Fused System | Reference |

| 8-amino-10-methylchromeno[3,4-b]thieno[2,3-e] mdpi.comnih.govdiazepin-6(12H)-one hydrochloride | Cyclic secondary amine, K₂CO₃, Toluene | Substituted 10-methyl-8-((substituted) amino)chromeno[3,4-b]thieno[2,3-e] mdpi.comnih.govdiazepin-6(12H)-ones | jocpr.com |

| Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates | Amines | Tetrahydro-4H-pyrazolo[1,5-a] mdpi.comnih.govdiazepin-4-ones | mdpi.com |

| Bicyclic and tricyclic ketones | Four-step sequence including spirohydantoin formation and cationic cyclization | 4,5-Fused imidazolidin-2-ones | nih.gov |

Reaction Mechanisms and Stereochemical Considerations in 1,4-Diazepan-5-one Synthesis

The synthesis of 1,4-diazepan-5-one and its derivatives often involves complex reaction mechanisms and important stereochemical considerations that influence the structure and properties of the final products.

Investigation of Stereoselective Synthetic Pathways

The inherent chirality of the 1,4-diazepan-5-one ring, which typically exists in a boat-shaped conformation, makes stereoselective synthesis a critical area of research. researchgate.net While simple derivatives may exist as a racemic mixture of rapidly interconverting enantiomers, the introduction of a chiral center, for instance at the C-3 position, can stabilize one conformer over the other. researchgate.net

One notable method for achieving enantioselectivity is through "memory of chirality." researchgate.net For example, N-i-Pr 1,4-benzodiazepine-2-ones derived from (S)-amino acids can be deprotonated and subsequently alkylated with high enantiomeric excess (86-99% ee), even though the original chiral center is temporarily destroyed during the deprotonation step. researchgate.net The enantioselectivity of base-promoted cyclizations of N-chloroacetyl derivatives has been shown to depend on the side-chain length of the amino acid precursor. researchgate.net

Palladium-catalyzed reactions have also been employed for the stereoselective synthesis of (E)-2-arylmethylidene-1,4-benzodiazepin-5-ones. researchgate.net The mechanism involves a trans-aminopalladation step during a 7-exo-dig cyclization, which ensures the exclusive formation of the (E)-stereoisomer. researchgate.net

Impact of Reaction Conditions on Product Distribution and Yield

In the synthesis of 1,5-benzodiazepine derivatives, the choice of catalyst is crucial. nih.gov The use of heteropolyacids (HPAs) as catalysts in the reaction of ketimine intermediates with aldehydes has been shown to be efficient, leading to high yields and short reaction times. nih.gov The catalytic activity is dependent on the composition of the HPA, with the substitution of molybdenum atoms by vanadium atoms in H₃₊ₓPMo₁₂₋ₓVₓO₄₀ leading to decreased reaction times and increased product yields. nih.gov

Solvent choice and temperature are also critical parameters. For the synthesis of substituted 3H-1,5-benzodiazepines from o-phenylenediamine (B120857) and 1,3-diketones, a mixture of ethanol (B145695) and acetic acid at 70 °C provided the highest yield (77%). nih.gov Using other solvents like chloroform (B151607) at lower temperatures resulted in unsatisfactory yields. nih.gov

Microwave-assisted synthesis has emerged as a valuable technique. researchgate.net An efficient, high-yielding method for cycloalkane-fused and phenyl-substituted 1,4-diazepin-5-ones from β-amino acids utilizes an acid-catalyzed, microwave-assisted intramolecular condensation step. researchgate.net

Table 3: Influence of Reaction Conditions on Yield

| Reaction | Catalyst/Conditions | Yield | Reference |

| Synthesis of 1,5-benzodiazepines | H₃₊ₓPMo₁₂₋ₓVₓO₄₀ (x=0-3) | Good to Excellent | nih.gov |

| Synthesis of 3H-1,5-benzodiazepines | Ethanol:Acetic Acid (4:1), 70 °C | 77% | nih.gov |

| Synthesis of 1,5-BZDs | MIL-101(Cr) | 68-88% | nih.gov |

| Synthesis of cycloalkane-fused 1,4-diazepin-5-ones | Microwave-assisted intramolecular condensation | High | researchgate.net |

Spectroscopic and Structural Characterization of 1,4 Diazepan 5 One Hydrochloride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms within a molecule. For 1,4-diazepan-5-one (B1224613) and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools for characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, ¹H-NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR reveals details about the carbon skeleton.

For the 1,4-diazepan-5-one core, specific chemical shifts (δ) in ppm are expected. In ¹H-NMR, protons on carbons adjacent to nitrogen atoms and the amide carbonyl group will appear at characteristic downfield shifts. In ¹³C-NMR, the carbonyl carbon (C=O) is particularly noteworthy, typically resonating in the 170-180 ppm region. bas.bg The chemical shifts can be influenced by substituents on the diazepine (B8756704) ring. For instance, in derivatives of fluorenylspirohydantoins, carbonyl carbons were observed at δC 155.34 ppm and δC 171.10 ppm. bas.bg

Table 1: Typical NMR Data for Substituted 1,4-Diazepan-5-one Derivatives Note: Data is generalized from various derivatives. Exact shifts depend on the specific compound, solvent, and spectrometer frequency.

| Nucleus | Position in Ring | Typical Chemical Shift (δ) in ppm | Notes |

| ¹H | NH (Amide) | 7.5 - 8.5 | Broad singlet, position is solvent and concentration dependent. |

| ¹H | NH (Amine) | 2.0 - 4.0 | Broad singlet, may exchange with D₂O. |

| ¹H | CH ₂ (adjacent to C=O) | ~3.4 | |

| ¹H | CH ₂ (adjacent to N) | 2.8 - 3.2 | |

| ¹³C | C =O (Amide) | 170 - 180 | Key identifier for the lactam functional group. bas.bg |

| ¹³C | C H₂ (adjacent to C=O) | ~50 | |

| ¹³C | C H₂ (adjacent to N) | 40 - 55 |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. For 1,4-diazepan-5-one hydrochloride, the molecular formula is C₅H₁₁ClN₂O. nih.gov The mass spectrum would be expected to show a molecular ion peak corresponding to the free base, C₅H₁₀N₂O (Molar Mass: 114.15 g/mol ). scbt.com

In derivatives like diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one), electron ionization mass spectrometry reveals a characteristic molecular ion peak and a complex fragmentation pattern that helps confirm the structure. nist.govswgdrug.org The fragmentation of the diazepanone ring is a key diagnostic feature.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a 1,4-diazepan-5-one derivative will display characteristic absorption bands.

Key expected absorption bands include:

N-H Stretching: A moderate to strong band around 3200-3400 cm⁻¹ corresponding to the N-H bonds of the secondary amine and amide.

C=O Stretching (Amide I band): A strong, sharp absorption typically found in the region of 1650-1680 cm⁻¹. This is a highly characteristic band for the lactam (cyclic amide) ring.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region from the methylene (B1212753) (CH₂) groups in the ring.

N-H Bending: A band around 1550 cm⁻¹.

In one analysis of a substituted fluorenylspirohydantoin, which contains a related cyclic amide structure, distinct carbonyl (C=O) peaks were observed at 1779 cm⁻¹ and 1713 cm⁻¹, along with N-H stretching bands at 3354 cm⁻¹ and 3185 cm⁻¹. bas.bg The exact positions of these bands can vary depending on the specific substitution pattern and the physical state of the sample (e.g., solid vs. solution). nist.gov

Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used to separate, identify, and quantify components in a mixture. They are essential for assessing the purity of this compound and its derivatives. researchgate.net

In a typical Reverse Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water or a buffer and a solvent like acetonitrile (B52724) or methanol. ajpamc.comnih.gov The compound's retention time—the time it takes to travel through the column—is a characteristic identifier under specific conditions (flow rate, mobile phase composition, temperature). By comparing the retention time to that of a known reference standard, the compound can be identified. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

UPLC is a more recent advancement that uses columns with smaller particle sizes (<2 µm), allowing for higher resolution, increased sensitivity, and significantly shorter analysis times compared to traditional HPLC. mdpi.com UPLC systems coupled with tandem mass spectrometry (UPLC-MS/MS) provide an exceptionally sensitive and specific method for quantifying benzodiazepine (B76468) derivatives and their metabolites in various samples. nih.gov For example, a UPLC-MS/MS method for 21 different benzodiazepines demonstrated excellent linearity and low limits of detection, typically around 1 ng/mL. nih.gov

Crystallographic Analysis and Conformational Studies

While spectroscopy reveals molecular connectivity, X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in its solid, crystalline state.

Studies on derivatives of 1,4-diazepan-5-one have revealed these different conformations.

In 1-Benzyl-1,4-diazepan-5-one (B1267611) , the seven-membered ring adopts a chair-like conformation. nih.gov Intermolecular N-H···O hydrogen bonds link molecules into dimers. nih.gov

Analysis of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one also showed a chair conformation for the diazepine ring. researchgate.net

In contrast, its nitroso derivative, t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one , was found to adopt a boat conformation. researchgate.net

These studies demonstrate that substitution on the diazepanone ring can significantly influence its preferred solid-state conformation, which in turn can affect the molecule's physical properties and biological interactions. The crystallographic data provides fundamental insights into the structural landscape of this class of compounds.

Table 2: Crystallographic Data for Selected 1,4-Diazepan-5-one Derivatives

| Compound | Molecular Formula | Crystal System | Space Group | Key Conformational Feature | Reference |

| 1-Benzyl-1,4-diazepan-5-one | C₁₂H₁₆N₂O | Monoclinic | P2₁/c | Chair-like conformation | nih.gov |

| t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one | C₂₀H₂₄N₂O | Monoclinic | P2₁/n | Chair conformation | researchgate.net |

| t-3,t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one | C₂₀H₂₃N₃O₂ | Triclinic | P-1 | Boat conformation | researchgate.net |

Conformational Analysis of the Seven-Membered Ring (e.g., Chair and Boat Conformations)

The seven-membered diazepane ring is a flexible system that can adopt several conformations. The most stable conformations are typically chair and boat forms. X-ray diffraction studies on derivatives of 1,4-diazepan-5-one have revealed a preference for a chair-like conformation in the solid state.

For instance, in the crystal structure of 1-Benzyl-1,4-diazepan-5-one, the seven-membered ring adopts a chair-like conformation. nih.gov Similarly, a chair conformation is observed for the seven-membered 1,4-diazepane ring in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, with the 4-chlorophenyl substituents in equatorial orientations. nih.gov In this derivative, the geometry at the N1 atom is pyramidal, while the N4 atom exhibits a planar configuration. nih.gov

While the chair conformation appears to be predominant in the crystalline state, the existence of other conformations, such as the boat or twist-boat, in solution or as intermediates cannot be ruled out. The energetic barrier between these conformations is often low, allowing for dynamic equilibrium.

| Compound | Ring Conformation | Substituent Orientation | Reference |

| 1-Benzyl-1,4-diazepan-5-one | Chair-like | - | nih.gov |

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Chair | 4-chlorophenyl groups are equatorial | nih.gov |

Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Structures

The crystal packing of 1,4-diazepan-5-one derivatives is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The presence of N-H and C=O groups in the diazepanone core facilitates the formation of robust hydrogen bond networks.

In the crystal structure of 1-Benzyl-1,4-diazepan-5-one, molecules are linked into dimers by intermolecular N—H⋯O hydrogen bonds. nih.gov These dimers are further connected by C—H⋯O interactions, forming infinite sheets. nih.gov

A similar pattern is observed in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, which also exists as a dimer stabilized by intermolecular N—H⋯O hydrogen bonds, forming R²₂(8) graph-set motifs. nih.gov The crystal structure is further stabilized by C—H⋯O hydrogen bonds and C—Cl⋯π interactions. nih.gov Hirshfeld surface analysis of this compound revealed that H⋯H (45.6%), Cl⋯H/H⋯Cl (23.8%), H⋯C/C⋯H (12.6%), and H⋯O/O⋯H (8.7%) interactions are the most significant contributors to the crystal packing. nih.gov

The study of intermolecular interactions in the solid state is crucial as these interactions can influence the physicochemical properties of the compound, such as solubility and melting point.

| Compound | Type of Interaction | Description | Reference |

| 1-Benzyl-1,4-diazepan-5-one | N—H⋯O hydrogen bonds | Forms dimers | nih.gov |

| C—H⋯O interactions | Links dimers into infinite sheets | nih.gov | |

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | N—H⋯O hydrogen bonds | Forms dimers with R²₂(8) graph-set motifs | nih.gov |

| C—H⋯O hydrogen bonds | Further stabilizes the crystal structure | nih.gov | |

| C—Cl⋯π interactions | Further stabilizes the crystal structure | nih.gov |

Computational Chemistry for Structural and Conformational Insights

Computational chemistry provides powerful tools to complement experimental data and offer deeper insights into the structural and dynamic properties of molecules. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable for studying complex systems like 1,4-diazepan-5-one and its derivatives.

Density Functional Theory (DFT) Calculations for Vibrational Frequencies and Molecular Properties

Density Functional Theory (DFT) has been employed to investigate the electronic structure, optimized geometry, and vibrational frequencies of 1,4-diazepan-5-one derivatives. These calculations provide a theoretical framework for understanding the molecule's properties and interpreting experimental spectroscopic data.

For 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the geometry was optimized using DFT at the B3LYP/6–31G(d,p) level of theory. nih.gov This level of theory was also used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as other chemical reactivity parameters and the molecular electrostatic potential. nih.gov Such calculations are instrumental in understanding the molecule's reactivity and potential interaction sites.

While not specific to 1,4-diazepan-5-one, studies on the related diazepam molecule have utilized DFT calculations to assign vibrational frequencies from FT-IR spectra, demonstrating the utility of this approach in characterizing the vibrational modes of the benzodiazepine ring system. nih.gov

| Compound/System | DFT Method | Basis Set | Calculated Properties | Reference |

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | B3LYP | 6–31G(d,p) | Optimized geometry, HOMO/LUMO energies, chemical reactivity parameters, molecular electrostatic potential | nih.gov |

| Diazepam | DFT | Not specified | Vibrational frequencies, infrared intensities | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment.

MD simulations have been used to investigate the binding stability of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride with its target receptors. These simulations, often run for nanosecond trajectories using force fields like AMBER, can elucidate the stability of hydrogen bonds and hydrophobic interactions that are crucial for molecular recognition.

Broader studies on benzodiazepines, the class of compounds to which diazepanes are related, have also utilized MD simulations to understand their interactions with biological targets such as the GABAᴀ receptor. nih.gov These simulations can help in understanding the mechanism of action at a molecular level. nih.gov

| Compound/System | Simulation Focus | Key Findings | Reference |

| 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride | Binding stability with receptors | Assessment of hydrogen bonding and hydrophobic interactions | |

| Benzodiazepines | Interaction with GABAᴀ receptor | Understanding binding mechanisms and allosteric modulation | nih.gov |

Pharmacological and Biological Activity of 1,4 Diazepan 5 One Hydrochloride and Its Derivatives

General Therapeutic Potential of 1,4-Diazepine Scaffolds

The 1,4-diazepine scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities. This seven-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, particularly when fused with a benzene (B151609) ring to form benzodiazepines, has given rise to a multitude of therapeutically significant compounds.

Role as Privileged Structures in Drug Design

The 1,4-diazepine framework is widely regarded as a "privileged structure" in the field of drug discovery. researchgate.netnih.gov This term is used to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities. nih.gov The unique three-dimensional and conformational properties of the 1,4-diazepine ring, combined with its capacity for diverse substitutions, allow for the creation of molecules with tailored biological effects. nih.gov

The versatility of the diazepine (B8756704) core is evident in its presence in numerous drugs targeting different receptors and enzymes. nih.gov The 1,4-benzodiazepine (B1214927) (BZD) structure, in particular, is a classic example of a privileged scaffold, with over 40 medications based on this core, primarily targeting the central nervous system. nih.gov This success has cemented the 1,4-diazepine scaffold as a valuable template for the development of new therapeutic agents. researchgate.netnih.gov

Anxiolytic and Sedative Properties (General Diazepine Class)

The anxiolytic (anxiety-reducing) and sedative (calming or sleep-inducing) effects are hallmark properties of the 1,4-diazepine class, most notably the benzodiazepines. wikipedia.orgchemisgroup.us These compounds exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the brain, leading to a decrease in neuronal excitability. chemisgroup.uspharmgkb.org

Diazepam, a prototypical benzodiazepine (B76468), is widely used for the treatment of anxiety disorders and for its sedative effects. wikipedia.orgpharmgkb.orgdrugbank.com Research has indicated that the sedative properties of benzodiazepines are primarily mediated by the α1 subtype of the GABA-A receptor, whereas the anxiolytic effects are associated with other subtypes. nih.gov This distinction opens avenues for developing more selective anxiolytic agents with reduced sedative side effects.

| Property | General Diazepine Class | Key Receptor/Mechanism |

| Anxiolytic | Possess significant anxiety-reducing effects. | Enhancement of GABA-mediated inhibition at GABA-A receptors. chemisgroup.uspharmgkb.org |

| Sedative | Exhibit calming and sleep-inducing properties. | Primarily mediated by the α1 subtype of the GABA-A receptor. nih.gov |

Anticonvulsant Activity (General Diazepine Class)

Many compounds within the 1,4-diazepine class demonstrate potent anticonvulsant activity. wikipedia.orgchemisgroup.us This makes them valuable in the management of various seizure disorders. Diazepam, for instance, is used in the treatment of seizures and status epilepticus, a condition of continuous or rapidly recurring seizures. wikipedia.orgrxlist.com

The anticonvulsant effects of benzodiazepines are also linked to their ability to enhance GABAergic inhibition in the central nervous system. rxlist.com While highly effective, the long-term use of benzodiazepines as anticonvulsants can be limited by the development of tolerance, where higher doses are needed to achieve the same effect. nih.gov

| Therapeutic Application | General Diazepine Class | Mechanism of Action |

| Anticonvulsant | Effective in managing seizure disorders. wikipedia.orgchemisgroup.us | Enhancement of GABAergic inhibition. rxlist.com |

| Muscle Relaxant | Used to treat muscle spasms and spasticity. wikipedia.orgchemisgroup.us | Central nervous system-mediated muscle relaxation. wikipedia.org |

Potential in Treating Alcohol Withdrawal Syndrome

Benzodiazepines, a prominent class of 1,4-diazepines, are the standard of care in the management of alcohol withdrawal syndrome. camh.caaafp.orgnih.gov This is due to their cross-tolerance with alcohol, meaning they can substitute for alcohol's effects on the GABA-A receptor, thereby mitigating the symptoms of withdrawal. nih.gov

Diazepam is commonly used to treat the symptoms of acute alcohol withdrawal, which can range from tremors and anxiety to more severe manifestations like seizures and delirium tremens. wikipedia.orgaddictioncenter.com The use of long-acting benzodiazepines like diazepam can provide a smoother withdrawal process. nih.gov

Applications in Insomnia Management

The sedative-hypnotic properties of the 1,4-diazepine class have led to their widespread use in the short-term management of insomnia. wikipedia.orgdrugbank.com Several benzodiazepines are specifically approved for the treatment of chronic insomnia, helping to reduce the time it takes to fall asleep and decrease nighttime awakenings. aafp.orgstanfordhealthcare.orgnih.gov

These compounds promote sleep by their action on the GABA-A receptors, which leads to a general calming of the central nervous system. sleepbetterny.com While effective, their use in insomnia is typically recommended for short durations to minimize the potential for dependence and other adverse effects. stanfordhealthcare.org

Specific Biological Activities of 1,4-Diazepan-5-one (B1224613) Derivatives

Antimicrobial and Antifungal Properties

Derivatives of the 1,4-diazepine scaffold have demonstrated notable antimicrobial and antifungal activities. ias.ac.indntb.gov.ua For instance, certain novel 1H-1,4-diazepines containing a pyrazolopyrimidinone (B8486647) moiety have been synthesized and screened for their effectiveness against various microbial strains. ias.ac.in These compounds showed activity against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, as well as fungi like Aspergillus niger and Candida albicans. ias.ac.in

Similarly, a series of 1,5-benzodiazepine derivatives were designed and synthesized, exhibiting considerable potency against several tested strains, including Cryptococcus neoformans, C. albicans, E. coli, and S. aureus. researchgate.net Some of these compounds showed significantly higher potency against C. neoformans compared to reference drugs. researchgate.net The well-known benzodiazepine, diazepam, has also been shown to possess antifungal activity against Candida species, including fluconazole-resistant strains. microbiologyresearch.orgresearchgate.netnih.gov It disrupts the fungal cell membrane, leading to apoptosis. microbiologyresearch.orgresearchgate.net

Table 1: Antimicrobial and Antifungal Activity of Selected Diazepine Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Observed Effect(s) | Reference(s) |

| 1H-1,4-diazepines with pyrazolopyrimidinone moiety | Staphylococcus aureus, Klebsiella pneumoniae, Aspergillus niger, Candida albicans | Antimicrobial and antifungal activity | ias.ac.in |

| 1,5-Benzodiazepine derivatives | Cryptococcus neoformans, Candida albicans, E. coli, S. aureus | Potent antimicrobial and antifungal activity | researchgate.net |

| Diazepam | Candida spp. (including fluconazole-resistant strains) | Antifungal activity, biofilm inhibition, induction of apoptosis | microbiologyresearch.orgresearchgate.netnih.gov |

Anti-HIV and Anticancer Activities

The 1,4-diazepine and benzodiazepine scaffolds are also prominent in the development of antiviral and anticancer agents. tsijournals.com Derivatives of 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] ias.ac.inopenpharmaceuticalsciencesjournal.combenzodiazepin-2(1H)-one (TIBO) have been synthesized and evaluated for their anti-HIV-1 activity. tsijournals.comscilit.com

In the realm of oncology, 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent anticancer agents. nih.gov A hit compound from a small-molecule library, 1,4-benzodiazepine-2,5-dione (BZD, 11a), demonstrated significant growth inhibitory effects against 60 tumor cell lines across nine types of human cancers. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of compound 52b, which showed promising effects against lung cancer cells by inducing cell cycle arrest and apoptosis, and was found to inhibit protein synthesis. nih.gov Additionally, diazepinomicin (B1684322) derivatives have been synthesized and have shown selective anticancer activity against human carcinoma cell lines. researchgate.net Quinoxaline (1,4-benzodiazine) derivatives have also garnered attention for their anticancer properties, targeting various molecular pathways in cancer cells. nih.gov

Table 2: Anti-HIV and Anticancer Activity of Selected Diazepine Derivatives

| Compound/Derivative Class | Target | Mechanism of Action/Observed Effect(s) | Reference(s) |

| TIBO derivatives | HIV-1 | Anti-HIV-1 activity | tsijournals.comscilit.com |

| 1,4-Benzodiazepine-2,5-dione derivatives (e.g., 52b) | Lung cancer cells | Induces cell cycle arrest, apoptosis; inhibits protein synthesis | nih.gov |

| Diazepinomicin derivatives | Human carcinoma cell lines | Selective growth inhibitory activity | researchgate.net |

| Quinoxaline (1,4-benzodiazine) derivatives | Various cancer cells | Interact with kinases, topoisomerases, and other proteins involved in cell cycle control | nih.gov |

Role as Peptidomimetic Scaffolds

The 1,4-diazepan-5-one structure serves as a valuable scaffold in the design of peptidomimetics. These structures can mimic the spatial arrangement of amino acid residues in a peptide, allowing them to interact with biological targets such as receptors and enzymes. The constrained seven-membered ring of the diazepanone can help to lock the molecule into a specific conformation, which can lead to increased potency and selectivity.

Inhibitory Activity Against Specific Biological Targets (e.g., SARS-CoV-2 Mpro)

Derivatives of heterocyclic compounds, including those with structures related to diazepines, have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. rsc.orgscienceopen.com For instance, new thiazolidine-4-one derivatives have been synthesized and shown to have inhibitory potencies in the micromolar range against SARS-CoV-2 Mpro. mdpi.com Molecular modeling studies suggest that the thiazolidinone core can act as a mimetic of the Gln amino acid of the natural substrate. mdpi.com Similarly, thiazole-based derivatives have been designed as SARS-CoV-2 Mpro inhibitors, with some analogs showing significant activity. nih.govnih.gov

Table 3: Inhibitory Activity of Related Heterocyclic Derivatives against SARS-CoV-2 Mpro

| Derivative Class | Target | Key Findings | Reference(s) |

| Thiazolidine-4-one derivatives | SARS-CoV-2 Mpro | Inhibitory potencies in the micromolar range; thiazolidinone core mimics Gln of the natural substrate. | mdpi.com |

| Thiazole-based derivatives | SARS-CoV-2 Mpro | N-(substituted-thiazol-2-yl)cinnamamide analogs showed the most activity. | nih.govnih.gov |

Antagonism of 5-HT6 Receptors in Cognitive Disorders

Derivatives of 1,4-diazepane have been designed and evaluated as antagonists of the 5-HT6 serotonin (B10506) receptor, which is a promising target for the treatment of cognitive disorders like Alzheimer's disease and schizophrenia. openpharmaceuticalsciencesjournal.comresearchgate.netnih.govnih.gov The blockade of 5-HT6 receptors can enhance cognitive processes. openpharmaceuticalsciencesjournal.com A series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides were synthesized and showed comparable activity to previously reported 5-HT6 antagonists. openpharmaceuticalsciencesjournal.com Scientists have presented novel 5-HT6 receptor antagonists that have shown inhibitory activity in functional assays. bioworld.com

Table 4: 5-HT6 Receptor Antagonist Activity of 1,4-Diazepane Derivatives

| Derivative Class | Assay/Model | Key Findings | Reference(s) |

| 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides | In vitro and in vivo models | Showed comparable activity to known 5-HT6 antagonists; potential to prevent memory loss. | openpharmaceuticalsciencesjournal.com |

| Novel 5-HT6 receptor antagonists | Functional assays in HEK-293 cells; binding assays with [3H]-LSD | Displayed significant inhibition of the 5-HT6 receptor. | bioworld.com |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 1,4-diazepan-5-one derivatives. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its pharmacological properties.

For 1,4-benzodiazepine derivatives, SAR studies have shown that minor alterations on the benzene ring are possible, while more significant modifications can be made on the diazepine ring to improve antianxiety and anticonvulsant effects while minimizing side effects. chemisgroup.us The fusion of other heterocyclic rings to the benzodiazepine nucleus has been a common strategy to explore new activities. chemisgroup.usresearchgate.net For example, the introduction of an additional aromatic ring, such as a thienyl ring, at certain positions can influence the compound's potency. chemisgroup.us

In the context of antimicrobial 1,5-benzodiazepine derivatives, a preliminary SAR study revealed that substituents on the phenyl ring and a thiophene (B33073) ring significantly impact the antimicrobial activity. researchgate.net Furthermore, a thiazole (B1198619) ring at the C2 position and a COOC2H5 group at the C3 position were identified as important for maintaining antimicrobial activity at low concentrations. researchgate.net

For anticancer 1,4-benzodiazepine-2,5-dione derivatives, SAR investigations following the identification of a hit compound led to the discovery of a highly potent antitumor compound, 52b, highlighting the importance of specific substitutions for enhancing anticancer effects. nih.gov

The available literature focuses on related but structurally distinct classes of compounds, such as:

3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides : Research on these compounds, which are prepared as hydrochloride salts, focuses on their potential as 5-HT6 antagonists for cognitive disorders. openpharmaceuticalsciencesjournal.com

1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one : Studies on these derivatives investigated their psychotropic activity but found them to be largely inactive and more toxic compared to classical benzodiazepines. nih.gov

Benzo[b] openpharmaceuticalsciencesjournal.comrsc.orgdiazepine-2,4(3H)-diones : The structure-activity relationships of this class have been explored for their potential as inhibitors of Trypanosoma cruzi, the parasite that causes Chagas disease. rsc.orgnih.gov

While there is extensive literature on the SAR of the broader class of 1,4-benzodiazepines, this information is not directly applicable to the specific 1,4-Diazepan-5-one core structure requested. chemisgroup.usresearchgate.net The principles of lead optimization in drug discovery are well-established, but their application cannot be detailed for a compound series for which specific biological activity and SAR data are not available in the public domain. scienceopen.com

Due to the lack of specific data on the pharmacological and biological activity of 1,4-Diazepan-5-one hydrochloride and its derivatives, generating a scientifically accurate article that follows the provided, detailed outline is not feasible at this time. To do so would require extrapolating from different chemical series, which would be scientifically unsound.

Advanced Research Applications and Future Directions

1,4-Diazepan-5-one (B1224613) Hydrochloride as a Building Block in Complex Molecule Synthesis

The 1,4-diazepan-5-one core is a privileged structure in medicinal chemistry, serving as a fundamental building block for the synthesis of a diverse array of more complex molecules. nih.gov Its seven-membered ring containing two nitrogen atoms provides a versatile scaffold that can be readily modified to explore chemical space and develop compounds with a wide range of biological activities. nih.gov Researchers have successfully utilized 1,4-diazepan-5-one and its derivatives to construct molecules with potential applications as antimicrobial, anti-HIV, herbicidal, psychotropic, and anticancer agents. nih.gov

The synthesis of derivatives often involves the condensation of the 1,4-diazepan-5-one core with various aromatic amines and other reagents to introduce different functional groups and modulate the physicochemical properties of the final compounds. nih.gov For instance, the synthesis of 2,7-diphenyl-1,4-diazepan-5-one derivatives has been reported, highlighting the adaptability of the core structure. nih.gov This adaptability makes 1,4-diazepan-5-one hydrochloride an invaluable starting material for creating libraries of compounds for drug discovery programs.

Integration of High-Throughput Medicinal Chemistry in Derivative Development

The amenability of the 1,4-diazepan-5-one scaffold to chemical modification makes it an ideal candidate for high-throughput medicinal chemistry and the development of compound libraries. A notable example is the solid-phase synthesis of 3,4-dihydro-benzo[e] nih.govnih.govdiazepin-5-ones, which allows for the creation of derivatives with three points of diversity. nih.gov This method involves immobilizing primary amines on a polystyrene resin, followed by a series of reactions including sulfonylation, alkylation, acylation, and on-resin ring closure. nih.gov The final products are obtained in high crude purity and satisfactory yields, demonstrating the method's applicability for the combinatorial synthesis of benzodiazepine (B76468) libraries. nih.gov

The generation of such libraries is a critical component of modern drug discovery, enabling the rapid screening of thousands of compounds to identify hits with desired biological activities. wikipedia.org High-throughput screening of these libraries against various biological targets can accelerate the identification of lead compounds for further optimization. wikipedia.org

Computational Drug Design and Molecular Docking Studies

Computational methods, particularly molecular docking, have become indispensable tools in the study of 1,4-diazepan-5-one derivatives. These techniques allow researchers to predict and analyze the binding of these molecules to their biological targets at a molecular level, providing insights that can guide the design of more potent and selective compounds.

Ligand-Protein Interactions and Binding Site Analysis

Molecular docking studies have been instrumental in elucidating the interactions between 1,4-diazepan-5-one derivatives and their target proteins. For example, docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives with the NS5B RNA polymerase of the Hepatitis C virus have shown that these compounds can inhibit the enzyme at its active site. nih.gov These studies reveal key interactions, such as hydrogen bonds, that contribute to the binding affinity and inhibitory activity of the compounds. nih.gov

In a study of novel tetrahydro-benzo nih.govnih.govdiazepin-5-ones, molecular docking was used to understand the binding modes of these compounds within the active sites of various cancer-related proteins. nih.gov This analysis helps to rationalize the observed biological activities and provides a basis for the design of new analogs with improved efficacy.

Prediction of Pharmacological Profiles

Computational tools are also employed to predict the pharmacological profiles of 1,4-diazepan-5-one derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties. By predicting these properties early in the drug discovery process, researchers can prioritize compounds with a higher likelihood of success in clinical development.

For instance, in the development of novel anticancer and antiprotozoal agents based on the tetrahydro-benzo nih.govnih.govdiazepin-5-one scaffold, computational methods can be used to predict the drug-likeness and potential toxicity of the synthesized compounds. nih.gov This predictive power helps to streamline the drug development pipeline by focusing resources on the most promising candidates.

Development of Novel Therapeutic Agents based on the 1,4-Diazepan-5-one Core

The versatile 1,4-diazepan-5-one scaffold has been the basis for the development of a wide range of novel therapeutic agents with diverse pharmacological activities.

A study on novel tetrahydro-5H-benzo[e] nih.govnih.govdiazepin-5-ones, some containing a quinoline (B57606) pharmacophore, demonstrated their potential as anticancer and antiprotozoal agents. nih.gov Several of these compounds were screened by the US National Cancer Institute and showed significant inhibitory activity against a panel of 60 human tumor cell lines. nih.gov One compound, in particular, exhibited remarkable activity against 58 of the 60 cancer cell lines. nih.gov Furthermore, some of these derivatives displayed promising antimalarial, antitrypanosomal, and antileishmanial activities. nih.gov

In another study, a library of 1,4-benzodiazepine-2,5-dione derivatives was screened, leading to the identification of a potent antitumor compound. nih.gov This compound was found to inhibit protein synthesis in cancer cells and significantly prevented tumor growth in a non-small-cell lung cancer xenograft mouse model. nih.gov

Table 1: Investigated Therapeutic Applications of 1,4-Diazepan-5-one Derivatives

| Therapeutic Area | Derivative Class | Key Findings |

| Anticancer | Tetrahydro-5H-benzo[e] nih.govnih.govdiazepin-5-ones | One compound showed activity against 58 of 60 human tumor cell lines. nih.gov |

| Anticancer | 1,4-Benzodiazepine-2,5-diones | A lead compound inhibited protein synthesis and tumor growth in a mouse model. nih.gov |

| Antiprotozoal | Tetrahydro-5H-benzo[e] nih.govnih.govdiazepin-5-ones | Derivatives showed activity against Plasmodium falciparum, Trypanosoma cruzi, and Leishmania (V) panamensis. nih.gov |

| Antiviral (HCV) | 2,7-diphenyl-1,4-diazepan-5-one derivatives | Docking studies suggest inhibition of NS5B RNA polymerase. nih.gov |

| Psychoactive | General 1,4-diazepine derivatives | The core is used in the synthesis of various psychoactive drugs. nih.gov |

Investigations into Atropisomerism and Stereochemical Impact on Activity

For example, the chromatographic resolution of a 1,4-benzodiazepine (B1214927) analog of diazepam allowed for the separation of its enantiomers. nih.gov Subsequent testing revealed a significant difference in their binding affinities for the central nervous system (CNS) benzodiazepine receptor, highlighting the importance of stereochemistry in determining pharmacological activity. nih.gov Such studies underscore the need to consider the three-dimensional structure of 1,4-diazepan-5-one derivatives in drug design and development.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,4-Diazepan-5-one hydrochloride in laboratory settings?

- Methodological Answer : Proper handling requires full-body protection, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and flame-retardant clothing to prevent skin/eye contact (H315, H319 hazards) . Storage must adhere to OSHA standards: tightly sealed containers in dry, ventilated areas to avoid electrostatic buildup or leakage . For spills, neutralize with inert absorbents and dispose via licensed waste management services to comply with EPA regulations .

Q. What synthetic routes are commonly employed for this compound, and how can purity be optimized?

- Methodological Answer : Solid-phase synthesis is a robust method, where protected N-oxoalkyl peptides undergo acid-mediated tandem N-acyliminium cyclization to form the seven-membered diazepanone core. Key steps include resin functionalization, sequential coupling, and trifluoroacetic acid cleavage . Purity optimization involves HPLC with C18 columns (gradient elution: 0.1% TFA in water/acetonitrile) and monitoring via LC-MS for byproduct removal .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : H and C NMR identify ring conformation and hydrochloride protonation (δ 3.5–4.5 ppm for N–H) .

- X-ray Crystallography : SHELX software refines crystal structures, with ORTEP-3 visualizing puckering parameters (Cremer-Pople coordinates) and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHNO·HCl, MW 150.61) and isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed decarboxylative allylic alkylation using this compound as a substrate?

- Methodological Answer : Key parameters include:

- Catalyst System : Pd/PPh in THF at 60°C, with 5 mol% catalyst loading .

- Substrate Scope : Electron-deficient allyl carbonates (e.g., methyl 2-nitrobenzoate) enhance enantioselectivity (up to 95% ee) .

- Workflow : Monitor reaction progress via F NMR (if fluorinated substrates) and optimize quenching (NaHCO extraction) to minimize byproducts .

Q. How do hydrogen-bonding patterns in this compound crystals influence its supramolecular assembly?

- Methodological Answer : Graph-set analysis (Etter’s formalism) identifies recurring motifs:

- N–H···Cl Interactions : Stabilize the hydrochloride salt (d ≈ 2.2 Å, θ ≈ 160°) .

- C=O···H–N Chains : Form 1D ribbons along the crystallographic axis, contributing to lattice stability . Use Mercury CSD software to map donor-acceptor distances and validate via Hirshfeld surface analysis .

Q. What strategies enable the design of 1,4-Diazepan-5-one-derived peptidomimetics with conformational constraints?

- Methodological Answer : Incorporate the diazepanone ring into peptide backbones via:

- Iminium Cyclization : Acid-mediated cyclization of N-oxoalkyl peptides on Rink amide resin, with TFA cleavage yielding bicyclic structures .

- Backbone Modifications : Replace α-carbons with diazepanone moieties to restrict φ/ψ angles, analyzed via circular dichroism (CD) and molecular dynamics simulations .

Q. How can ring-puckering dynamics of this compound be quantified using crystallographic data?

- Methodological Answer : Apply Cremer-Pople coordinates to calculate puckering amplitude (q) and phase angles (φ) from X-ray data . For example, a six-membered diazepanone ring may adopt a boat conformation (q ≈ 0.5 Å, φ ≈ 90°), validated through SHELXL refinement and comparison to Cambridge Structural Database entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.